![molecular formula C20H16FN3OS2 B2420177 (E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448140-43-9](/img/structure/B2420177.png)
(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H16FN3OS2 and its molecular weight is 397.49. The purity is usually 95%.
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Biological Activity
(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H16FN3OS2, with a molecular weight of 397.49 g/mol. The structure incorporates a thiazole ring and an imidazo[2,1-b]thiazole moiety, which are known for their diverse biological activities.
Target and Mode of Action
The compound targets multiple pathways associated with cancer cell proliferation and survival. It has been shown to exhibit antiproliferative effects against various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including murine leukemia (L1210), human cervical carcinoma (HeLa), and pancreatic ductal adenocarcinoma (PDAC) . For instance, derivatives of imidazo[2,1-b]thiazoles have shown IC50 values in the submicromolar range against these cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that related thiazole derivatives possess notable antimicrobial effects against a range of pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Anticancer Activity
A study conducted by Romagnoli et al. investigated several derivatives related to imidazo[2,1-b]thiazoles, revealing that compounds similar to our target exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . These results suggest that the structural characteristics of these compounds significantly enhance their biological activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds derived from thiazole structures demonstrated effective inhibition against various microbial strains. The reported minimum inhibitory concentrations (MICs) were notably low, indicating strong potential for therapeutic applications in infectious diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability . Toxicity studies have shown that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms of action include the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Case Study 1: Anticancer Efficacy
A study by Romagnoli et al. demonstrated that derivatives of imidazo[2,1-b]thiazoles, closely related to our compound, showed potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that structural modifications can enhance biological activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Related thiazole derivatives have shown effectiveness against a range of pathogens, indicating potential therapeutic applications in infectious diseases.
Case Study 2: Antimicrobial Efficacy
Research focusing on thiazole structures revealed effective inhibition against various microbial strains, with minimum inhibitory concentrations (MICs) demonstrating strong potential for therapeutic applications .
Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | Murine Leukemia (L1210) | 0.5 µM | |
Antimicrobial | Various Microbial Strains | Low MIC values |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related thiazole derivatives indicates moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies suggest that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells .
Properties
IUPAC Name |
(E)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS2/c1-13-18(11-22-19(25)9-8-16-3-2-10-26-16)27-20-23-17(12-24(13)20)14-4-6-15(21)7-5-14/h2-10,12H,11H2,1H3,(H,22,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWWQGKJBWSZSL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.